molecular formula C22H21Br2N B13423511 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline

4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline

Cat. No.: B13423511
M. Wt: 459.2 g/mol
InChI Key: NSJNISYHXINEOK-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline (CAS 276690-04-1) is a high-purity triarylamine derivative that serves as a critical building block in organic electronics and materials science research. Its molecular structure, featuring two reactive bromine atoms and a solubilizing butyl chain, makes it an invaluable intermediate for the synthesis of semiconducting polymers and small molecules via cross-coupling reactions such as Suzuki-Miyaura polymerization . This compound is extensively utilized in the development of advanced optoelectronic devices. A primary application is in the preparation of hole-transporting materials, such as the polymer Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), which is widely used as a hole transport layer in organic light-emitting devices (OLEDs) and perovskite solar cells . The bromine substituents enable further functionalization and chain extension, while the butyl group enhances solubility and processability, leading to improved film morphology and device performance . Researchers leverage this compound to create materials that achieve high power conversion efficiencies, with reported values exceeding 17% in perovskite solar cells . Exclusive for research applications, this product is offered with a guaranteed purity of >98% (by 1H NMR) and is presented as a white to light-yellow powder or crystals . It must be stored in a dark place, sealed in dry conditions at room temperature . This product is intended for Research Use Only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C22H21Br2N

Molecular Weight

459.2 g/mol

IUPAC Name

N,N-bis(4-bromophenyl)-4-butylaniline

InChI

InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3

InChI Key

NSJNISYHXINEOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

  • Key starting materials include 4-bromoaniline derivatives, 4-bromobromobenzene, and butyl-substituted phenyl reagents.
  • The synthetic approach generally involves the selective introduction of bromine atoms onto the phenyl rings, followed by the formation of the triarylamine structure via nucleophilic substitution or palladium-catalyzed amination/coupling reactions.
  • The butyl group is introduced either through direct substitution or via Suzuki-Miyaura cross-coupling reactions with boronate esters.

Bromination and Coupling Reactions

  • Bromination is performed on aniline or phenyl precursors to selectively attach bromine atoms at the para positions, ensuring the formation of 4-bromophenyl moieties.
  • Coupling strategies, especially palladium-catalyzed Suzuki-Miyaura cross-coupling, are employed to attach the butyl-substituted phenyl rings to the nitrogen atom of the aniline core.
  • The reaction conditions typically involve palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C).

Specific Synthetic Route Example

A representative synthetic route is as follows:

  • Bromination of Aniline Derivatives: 4-bromoaniline is prepared by bromination of aniline under controlled conditions to ensure para-substitution.
  • Formation of Triarylamine Intermediate: The 4-bromoaniline derivative undergoes nucleophilic substitution with 4-bromophenyl halides or boronate esters in the presence of a palladium catalyst to form 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline.
  • Introduction of Butyl Group: The butyl substituent is introduced via Suzuki-Miyaura coupling using 4-butylphenylboronic acid or its ester derivatives with the brominated intermediate.
  • Purification: The product is purified by recrystallization or chromatography to achieve >98% purity as confirmed by ^1H NMR and other spectroscopic methods.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Time Notes
Bromination Br2 or NBS, FeBr3 catalyst Acetic acid 0–25 °C 1–4 hours Controlled to avoid polybromination
Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 or Cs2CO3 Toluene/DMF 80–110 °C 12–24 hours Inert atmosphere (N2 or Ar)
Butyl Introduction 4-butylphenylboronic acid/ester Same as coupling Same as above Same as above Stoichiometric control needed
Purification Recrystallization/Chromatography N/A Ambient Variable Ensures high purity

Alternative Synthetic Approaches

  • Some reports describe the use of direct alkylation of the aniline nitrogen with butyl bromide under basic conditions after formation of the dibromo-substituted aniline intermediate.
  • Multi-step synthesis involving acyl thiourea intermediates and bromophenacyl bromide has also been documented for related compounds, though less common for this exact compound.

Research Discoveries and Applications Related to Preparation

  • The compound's preparation methods have been optimized to enhance solubility and processability by introducing butyl or sec-butyl substituents, improving its performance as a hole-transporting material in organic electronics.
  • Suzuki-Miyaura coupling remains the most efficient and widely used method for preparing such triarylamine derivatives, allowing for modular synthesis and functional group tolerance.
  • Recent studies emphasize the importance of reaction atmosphere control (nitrogen or argon) and dry solvents to prevent side reactions, especially hydrolysis or oxidation during synthesis.
  • Industrial scale-up considerations include continuous flow reactors and catalyst recycling to improve yield and reduce costs.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
Bromination Electrophilic aromatic substitution Br2 or NBS, FeBr3 catalyst Acetic acid, 0–25 °C Selective para-bromination
Formation of Triarylamine Palladium-catalyzed coupling Pd(PPh3)4, K2CO3, 4-bromophenyl boronate ester Toluene/DMF, 80–110 °C, N2 Efficient C-N bond formation
Butyl Group Introduction Suzuki-Miyaura coupling or alkylation 4-butylphenylboronic acid or butyl bromide Same as coupling or basic conditions Functionalization with butyl group
Purification Recrystallization/Chromatography N/A Ambient High purity product (>98%)

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline is a triphenylamine intermediate widely employed in the creation of semiconducting small molecules and polymers, with applications in perovskite solar cells and organic light-emitting devices .

General Information

  • CAS Number: 287976-94-7
  • Chemical Formula: C22H21Br2NC_{22}H_{21}Br_2N
  • Molecular Weight: 459.22 g/mol
  • Synonyms: N,N-Bis(4-bromophenyl)-N-(4-sec-butylphenyl)aniline
  • Classification/Family: Triphenylamine derivatives, Semiconductor synthesis intermediates, Hole transport layer, Perovskite solar cells

Applications

  • Synthesis Intermediate: It is used as a triarylamine intermediate with a sec-butyl solubilizing group and two bromo functional groups, commonly used in the preparation of hole transporting semiconducting small molecules and polymers .
  • Hole Transport Layer: It is used in organic electronic devices . For example, poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), known as TFB and synthesized from 4-bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline and 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Suzuki coupling polymerisation, is widely used as hole transport layer in organic electronic devices .
  • Organic Light-Emitting Diodes and Perovskite Solar Cells: This compound is utilized in the production of small molecules and polymers for organic light-emitting diodes and perovskite solar cells .

Safety Information

  • Precautionary Statements: P261-P280-P305 + P351 + P338
  • Hazard Statements: H302-H315-H317-H319-H335

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline involves its interaction with specific molecular targets. The bromine atoms and butyl groups can influence the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications References
4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline C₂₂H₂₁Br₂N -Br, -C₄H₉ (butyl) High solubility, hole-transport capability, reactive Br sites OLEDs, perovskite solar cells
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N -Br (no alkyl chain) Dihedral angle: 47.32°, Br···Br contacts (3.568 Å) Flame retardants, ligand synthesis
4-Bromo-N-(4-nitrophenyl)aniline C₁₂H₈BrN₂O₂ -Br, -NO₂ Electron-withdrawing NO₂ group, melting point: 160–162°C Pharmaceuticals, dyes
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline C₁₃H₉BrN₂O₂ -Br, -CH=N-(4-NO₂C₆H₄) Imine functional group, planar structure Metal complex ligands
4-Bromo-N-(4-sec-butylphenyl)-N-(4-bromophenyl)aniline C₂₂H₂₁Br₂N -Br, -CH(CH₂CH₃)₂ (sec-butyl) Similar to n-butyl variant but with altered steric effects Semiconducting polymers

Structural and Electronic Differences

  • Dihedral Angles and Steric Effects: The parent compound 4-bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N) has a dihedral angle of 47.32° between its aryl rings, with Br···Br contacts influencing crystal packing . The sec-butyl analogue (CAS 287976-94-7) may further alter molecular conformation, impacting charge transport in semiconductors . Nitro-substituted derivatives (e.g., 4-bromo-N-(4-nitrophenyl)aniline) adopt planar configurations due to conjugation with the electron-withdrawing NO₂ group, reducing solubility but enhancing electron affinity .
  • Solubility and Reactivity: The butyl group in 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline enhances solubility in non-polar solvents compared to nitro- or methoxy-substituted analogues, facilitating device fabrication via spin-coating . Bromine atoms enable Suzuki and Stille cross-coupling reactions, as seen in the synthesis of boronate ester intermediates for conjugated polymers .

Application-Specific Comparisons

  • OLEDs and Solar Cells: The butyl-substituted triarylamine outperforms simpler brominated diphenylamines (e.g., C₁₂H₉Br₂N) in HTL applications due to its balanced hole mobility and processability . Nitro-substituted analogues are less suited for optoelectronics due to poor solubility and charge-trapping effects from NO₂ groups .
  • Ligand Chemistry :

    • Imine derivatives like (E)-4-bromo-N-(4-nitrobenzylidene)aniline form stable metal complexes, unlike the target compound, which is primarily used in polymer synthesis .

Biological Activity

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological properties, synthesis, and applications based on recent studies.

  • Chemical Formula : C22H21Br2N
  • Molecular Weight : 459.22 g/mol
  • CAS Number : 276690-04-1
  • Appearance : Solid at room temperature
  • Melting Point : 64.0 to 68.0 °C

Antimicrobial Activity

Recent studies have demonstrated that compounds with bromine substituents, such as 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline, exhibit significant antimicrobial properties. The presence of bromine enhances the compound's efficacy against various bacterial and fungal strains.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.
    • In vitro testing reported minimum inhibitory concentrations (MICs) that indicate strong antibacterial potential, particularly against strains like E. coli and Staphylococcus aureus.
  • Antifungal Activity :
    • The compound also demonstrates antifungal properties, with activity noted against common pathogens such as Candida albicans. The MIC values for antifungal activity were comparable to standard antifungal agents.

Antioxidant Activity

Antioxidant assays using methods like DPPH and ABTS have been employed to evaluate the ability of 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline to scavenge free radicals.

  • DPPH Assay Results :
    • The compound exhibited a DPPH inhibition rate that was lower than standard antioxidants such as ascorbic acid but comparable to other synthetic antioxidants.
CompoundDPPH Inhibition Rate (%)
4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline12.5 ± 1.5
Ascorbic Acid85.0 ± 2.0
Butylated Hydroxyanisole (BHA)70.0 ± 1.5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and amination processes. For example, the synthesis pathway includes:

  • Bromination : Introduction of bromine atoms onto the phenyl rings.
  • Amination : Reaction of brominated intermediates with butylamine to form the final aniline product.

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted on various synthesized brominated anilines highlighted the superior antimicrobial activity of compounds containing multiple bromine substituents. The study concluded that the structural modifications significantly influenced their biological activities, particularly enhancing their potency against bacterial biofilms .
  • Antioxidant Evaluation :
    Research evaluating the antioxidant potential of novel compounds indicated that those with electron-donating groups exhibited increased scavenging activity compared to their counterparts with electron-withdrawing groups . This aligns with findings for 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline, which showed moderate antioxidant activity due to its structural characteristics.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via copper-catalyzed Ullmann coupling or palladium-mediated Buchwald-Hartwig amination. For example, analogous halogenated diphenylamines are prepared using aryl halides and amines in the presence of CuI/1,10-phenanthroline or Pd(OAc)₂/XPhos catalysts . Key variables include:

  • Catalyst loading : 5–10 mol% for Cu-based systems; 2–5 mol% for Pd-based systems.
  • Solvent : Toluene or dioxane at reflux (110–120°C).
  • Reaction time : 12–24 hours.
    Yield optimization requires inert atmospheres (N₂/Ar) and molecular sieves to scavenge moisture .

Q. Table 1: Representative Synthesis Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Reference
CuI/PhenanthrolineToluene11064–72
Pd(OAc)₂/XPhosDioxane12078–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolve molecular conformation (e.g., "propeller blade" aryl ring arrangement) and intermolecular interactions (Br···Br contacts at 3.568 Å ). Use SHELXL for refinement, with anisotropic displacement parameters for non-H atoms .
  • NMR : ¹H/¹³C NMR in CDCl₃ identifies substituent effects:
    • N-aryl protons resonate at δ 6.8–7.2 ppm.
    • Butyl group signals appear at δ 0.8–1.6 ppm.
  • FTIR : Confirm N–H absence (no ~3400 cm⁻¹ peak) and C–Br stretching (550–650 cm⁻¹) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP21/c
Dihedral angle47.32°
Br···Br distance3.568 Å

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing and electronic properties of this compound?

Methodological Answer: The crystal lattice exhibits Type II halogen bonding (Br···Br) with a distance shorter than the sum of van der Waals radii (3.7 Å), contributing to a dense packing motif . Computational studies (DFT/M06-2X) reveal:

  • Electrostatic potential maps : Bromine atoms act as σ-holes, directing molecular alignment.
  • Polarizability : The butyl group enhances solubility in non-polar solvents, reducing crystallization energy by ~15% compared to methyl analogs .

Q. How does the substitution pattern (bromo/butyl) affect charge transport in optoelectronic applications?

Methodological Answer: The electron-withdrawing bromine groups lower the HOMO level (-5.4 eV vs. -4.9 eV for non-brominated analogs), enhancing electron injection in OLEDs. The butyl group improves film morphology by reducing aggregation (contact angle: 85° vs. 65° for phenyl analogs). Characterize via:

  • Cyclic voltammetry : Oxidation peaks at +1.2 V (Ag/Ag⁺) .
  • AFM : Root-mean-square roughness <2 nm for spin-coated films .

Q. Table 3: Comparative Electronic Properties

Property4-Bromo DerivativeNon-Brominated Analog
HOMO (eV)-5.4-4.9
LUMO (eV)-2.8-2.3
Bandgap (eV)2.62.6

Q. What strategies resolve contradictions in reported dihedral angles between structural analogs?

Methodological Answer: Dihedral angle discrepancies (e.g., 47.32° vs. 56.5° for dichloro analogs ) arise from steric and electronic effects. To reconcile

Conformational analysis : Use variable-temperature XRD to assess thermal motion.

DFT optimization : Compare gas-phase and solid-state geometries (RMSD <0.1 Å indicates minimal lattice distortion) .

Hirshfeld surface analysis : Quantify intermolecular forces (e.g., Br···H contacts contribute 12% vs. 8% in chloro analogs) .

Q. How does this compound compare to tris(4-bromophenyl)amine in electroluminescent applications?

Methodological Answer: While both compounds are hole-transport materials, key differences include:

  • Thermal stability : Tris(4-bromophenyl)amine has a higher Tg (141°C vs. 95°C) due to rigid triphenylamine core .
  • Charge mobility : 4-Butyl substitution improves solubility (0.1 mg/mL in chloroform vs. <0.01 mg/mL for tris-derivatives) but reduces mobility (10⁻⁴ cm²/Vs vs. 10⁻³ cm²/Vs) .

Methodological Recommendation : Blend with polystyrene to balance processability and performance .

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